molecular formula C20H26N6S B4382474 N-methyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea

N-methyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea

Cat. No.: B4382474
M. Wt: 382.5 g/mol
InChI Key: BGHMSIZAYBEUOD-UHFFFAOYSA-N
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Description

N-methyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea is an organic compound belonging to the class of pyrazole derivatives. This compound is known for its significant role in medicinal chemistry due to its diverse pharmacological activities. The presence of pyrazole and thiourea groups within its structure provides it with unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea typically involves multiple steps:

  • Starting Materials: : Commonly used starting materials include 2-methylbenzyl chloride, 1H-pyrazole, and thiourea.

  • Step-by-Step Process

    • Step 1: : Formation of 1-(2-methylbenzyl)-1H-pyrazole by reacting 2-methylbenzyl chloride with 1H-pyrazole under basic conditions.

    • Step 2: : Methylation of the resultant product to obtain N-methyl-1-(2-methylbenzyl)-1H-pyrazole.

    • Step 3: : Condensation of the above intermediate with N-methyl-1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde and thiourea under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production follows similar steps but often utilizes continuous flow reactors to enhance yield and reduce reaction time. Solvents such as ethanol or acetonitrile may be employed to facilitate reactions and purifications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea undergoes various chemical reactions, including:

  • Oxidation: : Oxidizing agents like hydrogen peroxide or potassium permanganate can convert thiourea groups into corresponding sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to form amines using reagents like lithium aluminum hydride.

  • Substitution: : Halogenated reagents may replace hydrogen atoms in the aromatic ring under electrophilic substitution conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Catalysts: : Acidic or basic catalysts depending on the reaction

Major Products Formed

  • Sulfoxides and Sulfones: : Formed through oxidation

  • Amines: : Produced through reduction

  • Halogenated Derivatives: : Result from substitution reactions

Scientific Research Applications

Chemistry

In chemistry, N-methyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea serves as a versatile building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.

Biology

The compound exhibits potential as an enzyme inhibitor, influencing biological pathways through its interaction with specific enzymes, which is crucial in understanding and modifying biological processes.

Medicine

In medicinal research, this compound shows promise as an anti-inflammatory and anti-cancer agent. Its unique structure allows it to interact with various cellular targets, leading to the inhibition of tumor growth and reduction of inflammation.

Industry

Industrially, it is used in the synthesis of specialty chemicals and agrochemicals due to its robust chemical properties and reactivity.

Mechanism of Action

The mechanism by which N-methyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding alters the normal function of these targets, leading to changes in biological pathways. The thiourea group can form strong hydrogen bonds, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N'-phenylthiourea: : Another thiourea derivative, but with different substituents.

  • N-methyl-N'-(4-chlorobenzyl)thiourea: : Featuring a chlorobenzyl group instead of a methylbenzyl group.

  • N,N'-bis(1H-pyrazol-4-ylmethyl)thiourea: : Lacks the 2-methylbenzyl substituent.

Unique Features

  • The presence of both 1H-pyrazole and 2-methylbenzyl groups distinguishes N-methyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea, imparting unique reactivity and biological activity.

  • The compound's ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other thiourea derivatives.

By synthesizing, analyzing, and utilizing this compound, researchers continue to explore its vast potential across various scientific fields.

Properties

IUPAC Name

1-methyl-3-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6S/c1-14-8-6-7-9-17(14)11-26-12-18(10-21-26)22-20(27)24(4)13-19-15(2)23-25(5)16(19)3/h6-10,12H,11,13H2,1-5H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHMSIZAYBEUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=S)N(C)CC3=C(N(N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea
Reactant of Route 2
Reactant of Route 2
N-methyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea
Reactant of Route 3
Reactant of Route 3
N-methyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea
Reactant of Route 4
Reactant of Route 4
N-methyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea
Reactant of Route 5
Reactant of Route 5
N-methyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea
Reactant of Route 6
Reactant of Route 6
N-methyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea

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